molecular formula C9H12N2OS B2591639 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea CAS No. 1600333-30-9

1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea

Cat. No. B2591639
CAS RN: 1600333-30-9
M. Wt: 196.27
InChI Key: VTFWXLLWPHRRFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are essential components of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea, has been a topic of interest in recent years . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea consists of a cyclopropyl group, a thiophen-2-ylmethyl group, and a urea group.


Chemical Reactions Analysis

Thiophene derivatives, such as 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea, have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .

Scientific Research Applications

Urea Derivatives in Plant Biology

Urea derivatives, such as cytokinin-like compounds, play a crucial role in plant biology by regulating cell division and differentiation. These synthetic compounds have been identified to specifically enhance adventitious root formation, with studies focusing on their structure-activity relationships to optimize their biological activity (Ricci & Bertoletti, 2009).

Molecular Interactions and Reactivity

Research on urea and thiourea derivatives has explored their interactions with various anions and their potential in catalysis. For instance, the study of non-racemic atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino-acid derivatives revealed insights into their binding constants and enantioselectivities, contributing to our understanding of molecular recognition and organocatalysis (Roussel et al., 2006).

Synthetic Applications

Urea derivatives have been utilized in synthetic chemistry for the generation of diverse organic compounds. For example, the synthesis of 2-amino-4H-3,1-benzoxazines and benzothiazines through the rearrangement of o-cyclopropylphenylureas showcases the versatility of urea derivatives in facilitating complex rearrangements and ring formations (Fedotov et al., 2008).

Biomedical Research

In the context of biomedical research, urea derivatives have been studied for their pharmacological properties. Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase, for example, demonstrates the potential of urea derivatives in developing novel therapeutics for pain and inflammatory conditions (Rose et al., 2010).

Photovoltaic and Electronic Applications

Cyclic thiourea/urea functionalized dyes have been designed for use in dye-sensitized solar cells (DSSCs), indicating the role of urea derivatives in improving the efficiency of renewable energy technologies. These studies highlight how structural modifications of urea derivatives can significantly impact photovoltaic performance (Wu et al., 2013).

properties

IUPAC Name

1-cyclopropyl-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-9(11-7-3-4-7)10-6-8-2-1-5-13-8/h1-2,5,7H,3-4,6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFWXLLWPHRRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea

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